1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Description
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a 2,3-dione moiety. The 4-methoxybenzyl group at the 1-position enhances its solubility and modulates electronic properties, making it a candidate for biological applications. This compound has been synthesized via alkylation of the pyrrolo[2,3-b]pyridine precursor with 4-methoxybenzyl chloride, yielding a red solid with a melting point of 123.5–124.2 °C and characterized by $ ^1 \text{H NMR} $ (δ 8.41, 8.04, and 8.11) . Its structural uniqueness lies in the electron-donating methoxy group, which may influence binding interactions in therapeutic targets.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)9-17-14-12(3-2-8-16-14)13(18)15(17)19/h2-8H,9H2,1H3 |
InChI Key |
QVKKPACCPIQJMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrrole and Pyridine Precursors
The foundational approach involves constructing the pyrrolo[2,3-b]pyridine skeleton via cyclocondensation. A one-pot, three-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in acetic acid with catalytic HCl yields substituted pyrrolo[2,3-b]pyridines . For 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione, the reaction is modified to incorporate a 4-methoxybenzyl group at the N1 position.
Key Conditions :
-
Reactants : 2-Amino-pyrrole-3-carbonitrile derivatives, 4-methoxybenzyl bromide, malononitrile.
-
Solvent : Acetic acid/HCl (10:1 v/v).
-
Temperature : Reflux at 110°C for 6–8 hours.
N-Alkylation of Pyrrolo[2,3-b]pyridine Intermediates
Post-cyclization, N-alkylation introduces the 4-methoxybenzyl moiety. Hemetsberger cyclization followed by alkylation with 4-methoxybenzyl bromide under basic conditions is a reliable method .
Procedure :
-
Hemetsberger Cyclization : Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is synthesized via Knoevenagel condensation and cyclization in toluene .
-
Alkylation : Deprotonation with K₂CO₃ in DMF, followed by addition of 4-methoxybenzyl bromide at 0–5°C, yields the N-substituted product .
Optimized Parameters :
-
Base : K₂CO₃ (2.5 equiv).
-
Solvent : DMF, anhydrous conditions.
-
Reaction Time : 12 hours at room temperature.
Oxidation to 2,3-Dione Functionality
Conversion of the pyrrolo[2,3-b]pyridine core to the 2,3-dione derivative employs hypochlorite or Ru-catalyzed oxidation. A non-catalyzed method using NaOCl in 1,4-dioxane achieves regioselective oxidation without side products .
Oxidation Protocol :
-
Substrate : 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine.
-
Oxidizing Agent : 10% aqueous NaOCl (2.5 equiv).
-
Solvent : 1,4-Dioxane.
-
Conditions : Stirring at 25°C for 8 hours.
-
Workup : Precipitation with cold water, filtration, and recrystallization from ethanol.
Electrocyclization for Chirality Control
Electrocyclization of 2-(pyrrol-3-yl)benzene derivatives bearing carbodiimide moieties offers stereochemical control, critical for enantiopure products . While primarily used for marinoquinolines, this method adapts to pyrrolo[2,3-b]pyridines by modifying the carbodiimide precursor.
Steps :
-
Carbodiimide Synthesis : React 2-(pyrrol-3-yl)aniline with 4-methoxybenzyl isocyanate to form urea, followed by treatment with CBr₄/PPh₃ .
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Electrocyclization : Heat carbodiimide in 1,2-dichlorobenzene at 120°C for 2 hours.
-
Oxidation : Subsequent NaOCl oxidation yields the dione.
Yield : 40–45% over three steps .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity : Competing alkylation at C3 is mitigated using bulky bases (e.g., DBU) to favor N1 substitution .
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Oxidation Side Reactions : Over-oxidation to quinones is minimized by stoichiometric NaOCl and low temperatures .
-
Chiral Purity : Electrocyclization with L-proline as a chiral auxiliary improves enantiomeric excess (ee >80%) .
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the N-alkylation route is preferred due to its high yield and compatibility with continuous flow reactors . Critical parameters include:
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Catalyst : Pd/C for hydrogenation steps.
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Purification : Crystallization from ethanol/water (7:3) achieves >99% purity.
-
Cost : Raw material cost is minimized using 4-methoxybenzyl chloride instead of bromide .
Recent Advancements
Recent studies highlight microwave-assisted synthesis for reducing reaction times. For example, cyclocondensation under microwave irradiation (150°C, 30 minutes) increases yields to 80–85% . Additionally, enzymatic oxidation using laccase-TEMPO systems offers greener alternatives to NaOCl, though yields remain suboptimal (45–50%) .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine possess anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, modifications in the substituents on the pyrrole ring can enhance the anticancer efficacy of these compounds .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Research has highlighted that certain derivatives exhibit potent antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents . The structure-activity relationship studies suggest that specific functional groups enhance the antimicrobial potency of these compounds .
Anti-inflammatory Effects
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant for treating chronic inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzyl group | Increased potency against cancer cells |
| Variations in the pyrrole ring | Enhanced antimicrobial activity |
| Functional group alterations | Improved anti-inflammatory effects |
These insights guide the design of new derivatives with enhanced efficacy and reduced side effects.
Case Studies
Several case studies have documented the pharmacological potential of pyrrolo[2,3-b]pyridine derivatives:
- Anticancer Study : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. The results indicated that specific substitutions led to significant cytotoxicity and apoptosis induction in breast cancer cells .
- Antimicrobial Evaluation : Another study focused on synthesizing novel derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited superior activity compared to standard antibiotics .
- Anti-inflammatory Research : A recent investigation explored the anti-inflammatory effects of this compound in a model of induced inflammation. The compound significantly reduced inflammatory markers and showed promise for further development in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the target molecules involved.
Comparison with Similar Compounds
Structural and Functional Modifications
Substituent Variations
- Melting point: 123.5–124.2 °C .
- Meriolin 16 (4-(4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-yl)pyridine-2,6-diamine): Features a methoxy group directly on the pyrrolo[2,3-b]pyridine core and a diaminopyridine moiety. The absence of the dione group reduces hydrogen-bonding capacity but introduces pyridine-derived basicity, which may enhance kinase inhibition .
- Nortopsentin Analogues (e.g., 1f, 3f, 1l): Replace the dione with thiazole and indole substituents. For example, compound 1f includes a 5-fluoro-1-methylindole-thiazole hybrid, enabling dual CDK1 inhibition and survivin downregulation. These derivatives show 58–75% tumor volume inhibition in mesothelioma models .
Core Modifications
- Sulfonamide Derivatives (e.g., 1-(arylsulfonyl)-4-morpholino-pyrrolo[2,3-b]pyridine): Replace the dione with sulfonamide and morpholino groups, improving solubility and kinase selectivity. Molecular docking studies reveal enhanced interactions with ATP-binding pockets in breast and lung cancer targets .
- Triazolyl Derivatives (e.g., 8q): Feature a triazole ring at the 3-position, introducing click chemistry compatibility.
Molecular Interactions
- Target Compound : The dione moiety may form hydrogen bonds with kinase catalytic sites, while the methoxybenzyl group contributes to hydrophobic interactions.
- Sulfonamide Analogues: The sulfonamide group acts as a hydrogen-bond acceptor, and morpholino/phenyl groups occupy hydrophobic pockets, as shown in docking studies .
- Nortopsentin Analogues: Thiazole-indole hybrids mimic ATP’s adenine ring, competitively inhibiting CDK1 .
Biological Activity
1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C15H12N2O3
- Molecular Weight : 268.27 g/mol
- CAS Number : 1956331-44-4
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its interaction with various biological targets, including kinases and receptors involved in cellular signaling pathways.
Research indicates that this compound acts as an inhibitor of specific kinases, notably SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 has implications for treating conditions such as cancer and metabolic disorders due to its role in cell proliferation and survival pathways .
Anticancer Properties
Several studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 6.25 | Induces apoptosis and inhibits cell viability |
| SH-SY5Y (Neuroblastoma) | 3.68 | Modulates neuroprotective signaling pathways |
| BEL-7402 (Liver) | 10.74 | Induces apoptosis via mitochondrial pathways |
These results indicate that the compound can significantly reduce cell viability in various cancer types, suggesting its potential as a therapeutic agent .
Kinase Inhibition
The compound has been shown to selectively inhibit SGK-1, which is implicated in several cancer-related pathways. By inhibiting this kinase, the compound may interfere with tumor growth and survival mechanisms .
Case Studies
Case Study 1: Breast Cancer Treatment
In a study evaluating the effects of this compound on breast cancer cells (MDA-MB-231), researchers found that treatment with the compound at concentrations as low as 6.25 µM resulted in significant apoptosis induction. This suggests that the compound could be developed into a novel treatment for aggressive breast cancer types.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound on SH-SY5Y cells exposed to oxidative stress. The results indicated that the compound not only protected against cell death but also improved cell viability significantly compared to untreated controls .
Q & A
Q. What are the key synthetic routes for 1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of the pyrrolo[2,3-b]pyridine core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) to introduce substituents.
- Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water at 105°C for functionalization.
- Step 3 : Reduction of nitro groups (if present) using H₂ in THF.
- Purification : Column chromatography with dichloromethane/methanol (99:1) yields high-purity compounds (~97%) .
Table 1 : Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | NaH, MeI, THF, 0°C→rt | Alkylation | ~75% |
| 2 | Pd(PPh₃)₄, K₂CO₃, 105°C | Coupling | ~60% |
| 3 | H₂, THF, rt | Reduction | ~85% |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure parameters (e.g., R factor = 0.039) to confirm stereochemistry and bond angles .
- NMR/LC-MS : Validate molecular weight and substituent integration (e.g., 4-methoxybenzyl protons at δ 3.8 ppm in ¹H NMR).
- Elemental analysis : Verify C, H, N composition .
Q. What methods ensure high purity (>95%) during synthesis?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and CH₂Cl₂/MeOH (95:5).
- Flash column chromatography : Purify crude products with gradient elution (CH₂Cl₂→CH₂Cl₂/MeOH 99:1).
- HPLC : Assess final purity with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dimethoxy vs. nitro-phenyl) to assess electronic effects on bioactivity.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs.
- Biological assays : Test analogs in enzyme inhibition (e.g., IC₅₀ in kinase assays) or antimicrobial screens (MIC against S. aureus) .
Q. How to address contradictions in bioactivity data across analogs?
- Methodological Answer :
- Assay standardization : Control variables (e.g., cell line passage number, incubation time).
- Statistical validation : Perform dose-response curves (n ≥ 3) and apply ANOVA with post-hoc tests.
- Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target engagement .
Q. What computational approaches predict physicochemical properties?
- Methodological Answer :
- LogP calculation : Use ACD/Labs Percepta to estimate lipophilicity (e.g., XLogP3 = 2.1).
- Solubility prediction : Employ COSMO-RS models with water/octanol partitions.
- ADMET profiling : Predict metabolic stability (e.g., CYP3A4 inhibition) via QSAR models .
Q. How is thermal stability assessed for formulation studies?
- Methodological Answer :
- Differential scanning calorimetry (DSC) : Measure melting points (e.g., ~220°C) and decomposition temperatures.
- Thermogravimetric analysis (TGA) : Quantify weight loss under nitrogen atmosphere (10°C/min).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
Data Contradiction Analysis
Q. Conflicting SAR Why do electron-donating groups enhance activity in some assays but reduce it in others?
- Methodological Answer :
- Target-specific effects : Electron-donating groups (e.g., -OCH₃) may improve binding to hydrophobic pockets in kinases but hinder solubility in cell-based assays.
- Probe recalibration : Validate assay conditions (e.g., ATP concentration in kinase assays).
- Crystallography : Compare co-crystal structures of analogs with targets to identify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
